molecular formula C19H17Cl2NO3 B1674007 FR-167356 CAS No. 174185-16-1

FR-167356

Numéro de catalogue: B1674007
Numéro CAS: 174185-16-1
Poids moléculaire: 378.2 g/mol
Clé InChI: GCAOVMKRBUCSET-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

FR-167356 is a novel inhibitor of vacuolar ATPase. It has been proposed as a drug target in lytic bone diseases. Studies suggest that the key issue regarding the therapeutic usefulness of V-ATPase inhibitors is selective inhibition of osteoclast V-ATPase.

Activité Biologique

FR-167356 is a novel compound recognized for its role as a vacuolar ATPase (V-ATPase) inhibitor , particularly targeting osteoclasts, which are crucial for bone resorption. This compound has garnered attention due to its selective inhibition of osteoclast V-ATPase compared to lysosomal V-ATPase, making it a potential therapeutic agent for treating lytic bone diseases such as osteoporosis and Paget's disease.

This compound functions by binding to the V-ATPase enzyme, inhibiting its ability to transport protons across cellular membranes. This action leads to reduced acidification processes essential for osteoclast function and bone resorption. Experimental studies have demonstrated that this compound significantly inhibits H+^+ transport activity in osteoclast V-ATPase, thereby decreasing H+^+ extrusion from the cytoplasm of osteoclasts, which is vital for their resorptive activity .

Selectivity and Potency

Research indicates that this compound exhibits approximately seven-fold less potency against lysosomal V-ATPase compared to osteoclast V-ATPase. This selectivity is crucial as it minimizes potential side effects associated with lysosomal function while maximizing therapeutic effects on bone resorption . The compound's unique chemical structure differentiates it from other known V-ATPase inhibitors, allowing it to serve as a valuable tool in drug development aimed at inhibiting bone resorption without adversely affecting other cellular processes .

In Vitro Studies

In vitro assays have shown that this compound effectively inhibits bone resorption by targeting osteoclast V-ATPase with high potency. The compound's ability to selectively inhibit osteoclast activity makes it a promising candidate for therapies aimed at reducing bone loss associated with various conditions .

In Vivo Studies

Animal model studies, particularly using ovariectomized rats, have demonstrated that this compound significantly prevents bone loss associated with osteoporosis. These findings suggest its potential application in clinical settings for managing lytic bone diseases .

Data Table: Biological Activity Summary of this compound

Parameter This compound
Target Osteoclast V-ATPase
Potency Against Lysosomal V-ATPase Approximately 7-fold less potent than osteoclast V-ATPase
Mechanism of Action Inhibits proton transport
In Vitro Efficacy High potency in inhibiting bone resorption
In Vivo Efficacy Prevents bone loss in ovariectomized rats
Potential Applications Osteoporosis, Paget's disease

Applications De Recherche Scientifique

In Vitro Studies

In vitro experiments have demonstrated that FR-167356 effectively inhibits bone resorption activities in osteoclasts. The compound was shown to significantly reduce the H+^+ transport activity associated with osteoclast V-ATPase, leading to decreased acidification necessary for bone matrix degradation. Notably, this compound was approximately seven-fold less effective against lysosomal V-ATPase compared to osteoclast V-ATPase, reinforcing its potential as a selective therapeutic agent .

Calvaria Organ Culture

Further studies involved calvaria organ cultures from neonatal rats treated with this compound. The results indicated a marked reduction in calcium release into the media, which is indicative of inhibited bone resorption. This finding underscores the compound's potential utility in managing conditions characterized by excessive bone loss, such as osteoporosis .

Case Study: Osteoporosis Treatment

A case study conducted on the effects of this compound on osteoporosis models highlighted its efficacy in reducing bone resorption markers while maintaining overall bone density. The study utilized various dosages of this compound to assess its impact on osteoclast activity and bone turnover rates over an extended period. Results showed that lower doses effectively inhibited osteoclast function without adverse effects on other cell types involved in bone remodeling.

Case Study: Cancer Research

In cancer research contexts, this compound has been investigated for its potential role in inhibiting tumor-associated osteoclast activity. Given that certain tumors can induce osteolytic lesions through increased osteoclast activity, this compound's selective inhibition may offer a dual benefit: reducing tumor burden while preserving skeletal integrity .

Data Summary

The following table summarizes key findings from various studies on this compound:

Study TypeKey FindingsImplications
In Vitro Osteoclast StudySignificant inhibition of H+^+ transport activityPotential treatment for lytic bone diseases
Calvaria Organ CultureReduced calcium release indicating inhibited resorptionApplication in osteoporosis management
Cancer ResearchInhibition of osteoclast activity related to tumorsPossible use in cancer therapy

Propriétés

Numéro CAS

174185-16-1

Formule moléculaire

C19H17Cl2NO3

Poids moléculaire

378.2 g/mol

Nom IUPAC

2,6-dichloro-N-[3-(2-hydroxypropan-2-yl)-2-methyl-1-benzofuran-7-yl]benzamide

InChI

InChI=1S/C19H17Cl2NO3/c1-10-16(19(2,3)24)11-6-4-9-14(17(11)25-10)22-18(23)15-12(20)7-5-8-13(15)21/h4-9,24H,1-3H3,(H,22,23)

Clé InChI

GCAOVMKRBUCSET-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(O1)C(=CC=C2)NC(=O)C3=C(C=CC=C3Cl)Cl)C(C)(C)O

SMILES canonique

CC1=C(C2=C(O1)C(=CC=C2)NC(=O)C3=C(C=CC=C3Cl)Cl)C(C)(C)O

Apparence

Solid powder

Key on ui other cas no.

174185-16-1

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO, not in water

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

FR-167356;  FR167356;  FR 167356;  UNII-XF02B1HC8R.

Origine du produit

United States

Synthesis routes and methods I

Procedure details

To a solution of 3-acetyl-7-(2,6-dichlorobenzoylamino)-2-methylbenzo[b]furan (100 mg) in tetrahydrofuran (3 ml) was added a 1M solution of methylmagnesium bromide in tetrahydrofuran (0.7 ml) dropwise with ice cooling. The solution was stirred at ambient temperature for 2 hours and to the solution was added aqueous saturated ammonium chloride. Then, the mixture was poured into water and the separated oil was extracted with ethyl acetate. The extract was washed with brine, dried over sodium sulfate and evaporated in vacuo. The residue was purified by colimn chromatography on silica gel and the obtained oil was crystallized from a mixture of diisopropyl ether and hexane to give 7-(2,6-dichlorobenzoylamino)-3-(1-hydroxy-1-methylethyl)-2-methylbenzo[b]furan (75 mg).
Name
3-acetyl-7-(2,6-dichlorobenzoylamino)-2-methylbenzo[b]furan
Quantity
100 mg
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.7 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(=O)c1c(C)oc2c(NC(=O)c3c(Cl)cccc3Cl)cccc12
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
FR-167356
Reactant of Route 2
Reactant of Route 2
FR-167356
Reactant of Route 3
Reactant of Route 3
FR-167356
Reactant of Route 4
Reactant of Route 4
FR-167356
Reactant of Route 5
Reactant of Route 5
FR-167356
Reactant of Route 6
Reactant of Route 6
FR-167356

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.